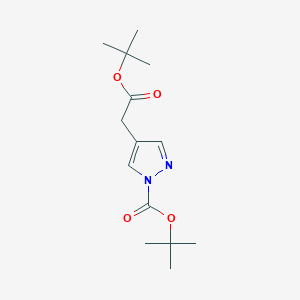
tert-Butyl 4-(2-(tert-butoxy)-2-oxoethyl)-1H-pyrazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(2-(tert-butoxy)-2-oxoethyl)-1H-pyrazole-1-carboxylate is a compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a tert-butyl ester group and a tert-butoxy group, which are commonly used as protecting groups in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-(tert-butoxy)-2-oxoethyl)-1H-pyrazole-1-carboxylate typically involves the reaction of a pyrazole derivative with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. These systems allow for continuous production, improved reaction efficiency, and better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-(tert-butoxy)-2-oxoethyl)-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst such as bismuth (III) oxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
tert-Butyl 4-(2-(tert-butoxy)-2-oxoethyl)-1H-pyrazole-1-carboxylate has several scientific research applications:
Organic Chemistry: Used as a protecting group for amines and carboxylic acids during multi-step synthesis.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-(tert-butoxy)-2-oxoethyl)-1H-pyrazole-1-carboxylate involves the formation of reactive intermediates during chemical reactions. For example, during oxidation, the compound forms tert-butoxy radicals that can further react with other molecules . These intermediates play a crucial role in the overall reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-(tert-butoxy)-2-oxoethyl)-1H-pyrazole-1-carboxylate
- tert-Butyl 4-(2-(tert-butoxy)-2-oxoethyl)-1H-imidazole-1-carboxylate
- tert-Butyl 4-(2-(tert-butoxy)-2-oxoethyl)-1H-triazole-1-carboxylate
Uniqueness
This compound is unique due to its specific pyrazole core structure, which imparts distinct chemical properties and reactivity compared to similar compounds with imidazole or triazole cores. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Properties
Molecular Formula |
C14H22N2O4 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
tert-butyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-1-carboxylate |
InChI |
InChI=1S/C14H22N2O4/c1-13(2,3)19-11(17)7-10-8-15-16(9-10)12(18)20-14(4,5)6/h8-9H,7H2,1-6H3 |
InChI Key |
BFMZRODUKSZAJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CN(N=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673901.png)
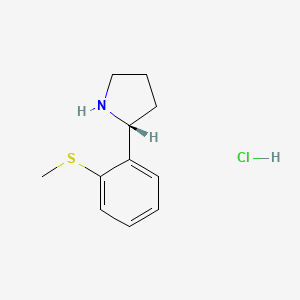
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate 5,5-dioxide](/img/structure/B13673914.png)
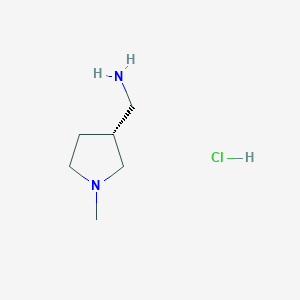

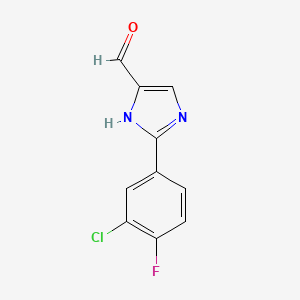


![7-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13673934.png)

![6-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13673954.png)
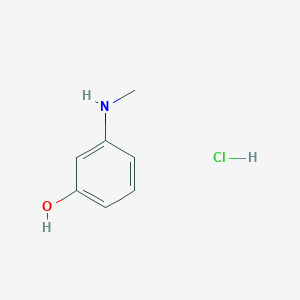

![Methyl 5-amino-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13673973.png)
